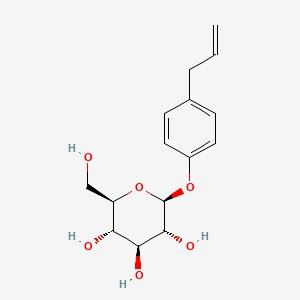

4-(2-Propenyl)phenyl-beta-d-glucopyranoside

Overview

Description

4-(2-Propenyl)phenyl-beta-d-glucopyranoside is a compound that has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is used as a flavoring agent . It is also known by other names such as Chavicol beta-D-glucoside and p-Allylphenyl beta-D-glucopyranoside .

Synthesis Analysis

Phenyl β-D-glucopyranoside can be used as a starting material for the synthesis of various derivatives of β-D-glucopyranosides with potential application as anti-HIV agents . It can also serve as a model for glycosides in the gas phase for their spectroscopic investigation .Molecular Structure Analysis

The molecular structure of 4-(2-Propenyl)phenyl-beta-d-glucopyranoside is characterized by the presence of hydroxyl groups that form intermolecular interactions. These interactions add stability to the aggregates . The smallest change in a substituent, from axial to equatorial position, plays a decisive role in the formation of the dimers .Chemical Reactions Analysis

Phenyl β-D-glucopyranoside has been found to inhibit nitric oxide (NO) production, and the expression of iNOS and COX-2 . It also inhibits the nuclear translocation of NF-κB .Physical And Chemical Properties Analysis

4-(2-Propenyl)phenyl-beta-d-glucopyranoside is a white powder with a sweet aroma . It is practically insoluble or insoluble in water but soluble in ethanol . Its molecular weight is 296.32 and its chemical formula is C15H20O6 .Scientific Research Applications

Antiglycation and Antioxidant Properties

4-(2-Propenyl)phenyl-beta-d-glucopyranoside has been studied for its antiglycation and antioxidant properties. Compounds related to it were isolated from Viscum album L. (European Mistletoe) and demonstrated significant anti-glycation and antioxidant effects (Choudhary et al., 2010).

Antibacterial, Antifungal, and Antioxidant Activity

Related compounds of 4-(2-Propenyl)phenyl-beta-d-glucopyranoside were prepared and analyzed for their antibacterial, antifungal, and antioxidant activities. The study included a comprehensive investigation into the relationship between the structure and activities of these compounds (Sheikh & Hadda, 2013).

Synthesis and Practical Applications

A practical synthesis method for a related compound, 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, was developed. This method is notable for its efficiency and suitability for large-scale preparation, highlighting potential industrial and pharmaceutical applications (Yuasa & Yuasa, 2004).

Spectroscopy and Structural Analysis

In a spectroscopic investigation, phenyl β-D-glucopyranoside was studied in the gas phase. This research provides insight into the structural properties of glycosides and related compounds in different phases (Talbot & Simons, 2002).

Anti-Inflammatory Activity

Phenyl-β-d-glucopyranoside, a component structurally similar to 4-(2-Propenyl)phenyl-beta-d-glucopyranoside, was found to exhibit anti-inflammatory activity in lipopolysaccharide-activated cells. It notably inhibited the production of nitric oxide and the expression of inflammation-related genes (Hwang & Lee, 2014).

Chemo- and Regioselective Acylation

A study focused on the chemo- and regioselective acylation of monosaccharides, including compounds related to 4-(2-Propenyl)phenyl-beta-d-glucopyranoside. This research has implications for understanding the chemical modifications and potential therapeutic uses of such compounds (Kawabata et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

CAS RN |

64703-98-6 |

|---|---|

Product Name |

4-(2-Propenyl)phenyl-beta-d-glucopyranoside |

Molecular Formula |

C15H20O6 |

Molecular Weight |

296.31 |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C15H20O6/c1-2-3-9-4-6-10(7-5-9)20-15-14(19)13(18)12(17)11(8-16)21-15/h2,4-7,11-19H,1,3,8H2/t11-,12-,13+,14-,15-/m1/s1 |

InChI Key |

BGWWYZXBGAKMRB-UXXRCYHCSA-N |

Isomeric SMILES |

C=CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES |

C=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |

Other CAS RN |

64703-98-6 |

physical_description |

White powder; Sweet aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1659275.png)

![1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene](/img/structure/B1659279.png)

![1-Chloro-4-[4-(4-ethoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B1659281.png)

![1-Chloro-4-[4-(4-ethoxyphenoxy)butylsulfanyl]benzene](/img/structure/B1659282.png)

![1-Chloro-4-[3-(4-ethoxyphenoxy)propylsulfanyl]benzene](/img/structure/B1659283.png)

![8-[3-(2,3-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1659285.png)

![2-Methoxy-4-methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]benzene](/img/structure/B1659287.png)

![2-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B1659290.png)

![2-Bromo-1-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B1659292.png)

![3-methoxy-4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]benzaldehyde](/img/structure/B1659295.png)

![3-Ethoxy-5-iodo-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B1659297.png)

![2-Bromo-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B1659298.png)